molecular formula C8H9ClFNO2S B7765319 N-(3-chloro-4-fluorophenyl)ethanesulfonamide

N-(3-chloro-4-fluorophenyl)ethanesulfonamide

Cat. No.: B7765319
M. Wt: 237.68 g/mol
InChI Key: VVKGVXKRMFUWJN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)ethanesulfonamide: is an organic compound with the molecular formula C₈H₉ClFNO₂S . It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)ethanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

Chemistry: N-(3-chloro-4-fluorophenyl)ethanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of inhibitors for specific enzymes or receptors.

Industry: In the materials science field, this compound is explored for its potential use in the production of specialty polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)ethanesulfonamide in biological systems involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its overall biological activity .

Comparison with Similar Compounds

  • N-(3-chlorophenyl)ethanesulfonamide
  • N-(4-fluorophenyl)ethanesulfonamide
  • N-(3-chloro-4-methylphenyl)ethanesulfonamide

Comparison: N-(3-chloro-4-fluorophenyl)ethanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity compared to compounds with only one substituent. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKGVXKRMFUWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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